Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester
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Description
Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a chemical compound with the molecular formula C19H15N3O3S . It has a molecular weight of 365.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamothioic acid core, which is attached to a phenyl group through an ester linkage . The carbamothioic acid core is further substituted with a 4-nitrophenylamino phenyl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 534.3±60.0 °C and a predicted density of 1.404±0.06 g/cm3 . Its pKa is predicted to be 11.58±0.70 .Scientific Research Applications
Eco-Friendly Synthesis and Biological Evaluation
A study by Warekar et al. (2016) explored the eco-friendly synthesis of derivatives related to carbamothioic acid for antimycobacterial activity. Their research highlights the compound's potential in developing treatments for tuberculosis.
Enantioselective Preparation of Dihydropyrimidones
In the research by Goss et al. (2009), the focus was on the enantioselective preparation of dihydropyrimidones, showcasing the compound's relevance in creating chiral molecules essential in medicinal chemistry.
α-Amino Acid Synthesis
The study by Seebach et al. (1987) presented a novel principle for α-amino acid synthesis using carbamothioic acid derivatives. This research underscores the compound's utility in amino acid and peptide synthesis.
Synthesis of (Aminophenyl)carbamic Acid Esters
The work of Garofalo et al. (2011) developed a novel protocol for synthesizing various (aminophenyl)carbamic acid esters, highlighting the compound's role in facilitating efficient chemical syntheses.
Hydrolysis of Phenyl Esters
Bauerová and Ludwig (2000) investigated the kinetics of base-catalyzed hydrolysis of phenyl esters, including those related to carbamothioic acid. Their findings contribute to understanding reaction mechanisms in organic chemistry.
Chemoenzymatic Synthesis of GABA Analogues
Felluga et al. (2005) demonstrated the chemoenzymatic synthesis of GABA analogues using carbamothioic acid derivatives, showing its potential in synthesizing neuroactive compounds.
Antitubercular Activity of Related Compounds
Mori et al. (2022) explored antimycobacterial agents related to carbamothioic acid, providing insights into new treatments for tuberculosis.
Crystal Structure Analysis
Kuleshova et al. (2003) studied the crystal structures of derivatives of carbamothioic acid, contributing to the field of crystallography and material science.
Pharmacological Applications
Atwal et al. (1987) synthesized and evaluated calcium channel blockers derived from carbamothioic acid, indicating its potential in cardiovascular pharmacology.
Hydrolysis Catalyzed by Nucleotide Phosphodiesterase
Kelly et al. (1975) researched the hydrolysis of esters related to carbamothioic acid, shedding light on biochemical reaction mechanisms.
Active Esters in Peptide Synthesis
Bodanszky (1979) discussed the development of active esters, including those related to carbamothioic acid, in peptide synthesis, highlighting its role in synthesizing biologically active peptides.
Properties
IUPAC Name |
[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEACVJXGZMTIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232430 |
Source
|
Record name | Phenithionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83538-74-3 |
Source
|
Record name | Phenithionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenithionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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